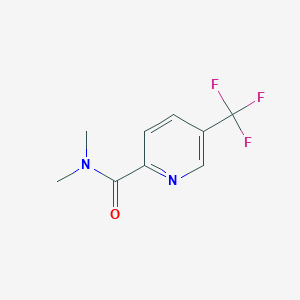

N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide

Description

N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide: is a chemical compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxamide group.

Properties

IUPAC Name |

N,N-dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-14(2)8(15)7-4-3-6(5-13-7)9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNWRJIGBBJVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

The trifluoromethyl group is introduced via halogen exchange using trifluoromethyl copper (CuCF₃), a method validated for bromo- and iodopyridines. Starting with 5-bromo-pyridine-2-carboxylic acid, the reaction proceeds under mild conditions (60–80°C, 12–24 h) in dimethylformamide (DMF), yielding 5-(trifluoromethyl)pyridine-2-carboxylic acid (Scheme 1).

Scheme 1

5-Bromo-pyridine-2-carboxylic acid + CuCF₃ → 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Key parameters:

Amidation of the Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with dimethylamine in dichloromethane (DCM) at 0–5°C (Scheme 2).

Scheme 2

5-(Trifluoromethyl)pyridine-2-carbonyl chloride + (CH₃)₂NH → N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide

Reaction Conditions :

Nucleophilic Substitution of Chloropyridine Derivatives

Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a known intermediate, undergoes nucleophilic substitution with dimethylamine under high-pressure conditions (Scheme 3).

Scheme 3

2-Chloro-5-(trifluoromethyl)pyridine + (CH₃)₂NH → this compound

Optimized Parameters :

Cyclization Approaches Utilizing Trifluoromethyl Building Blocks

Ring Construction via Condensation Reactions

A cyclocondensation strategy employs ethyl 3-(trifluoromethyl)acetoacetate and 2-aminonicotinonitrile to form the pyridine ring with pre-installed -CF₃ and -CN groups (Scheme 4). Hydrolysis of the nitrile to carboxylic acid, followed by amidation, affords the target compound.

Scheme 4

Ethyl 3-(trifluoromethyl)acetoacetate + 2-aminonicotinonitrile → Pyridine intermediate → Hydrolysis → Amidation

Key Steps :

- Cyclization : 160°C, 6 h (yield: 45%)

- Hydrolysis : 6 M HCl, reflux (yield: 89%)

- Amidation : SOCl₂ → (CH₃)₂NH (yield: 76%)

Direct Amidation of Pyridine Carboxylic Acids

Coupling Agents for Amide Bond Formation

Carbonyldiimidazole (CDI)-mediated coupling bypasses acyl chloride formation. 5-(Trifluoromethyl)pyridine-2-carboxylic acid reacts with CDI in THF, followed by dimethylamine (Scheme 5).

Scheme 5

5-(Trifluoromethyl)pyridine-2-carboxylic acid + CDI → Imidazolide intermediate + (CH₃)₂NH → Target compound

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Trifluoromethylation | 5-Bromo-pyridine-2-carboxylic acid | 68–75% | High purity; scalable | Requires CuCF₃ synthesis |

| Nucleophilic substitution | 2-Chloro-5-(trifluoromethyl)pyridine | 58% | Short reaction sequence | High-pressure conditions |

| Cyclization | Ethyl acetoacetate derivatives | 45–76% | Modular trifluoromethyl incorporation | Multi-step; moderate yields |

| CDI-mediated amidation | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 79% | Mild conditions; no acyl chloride | CDI cost |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

The incorporation of trifluoromethyl groups into chemical compounds significantly enhances their biological activity. N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is primarily utilized in the development of agrochemicals aimed at pest control and crop protection.

Crop Protection

Trifluoromethylpyridine derivatives are noted for their efficacy in protecting crops from pests. The first derivative introduced was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals containing the trifluoromethylpyridine moiety . The unique physicochemical properties imparted by the trifluoromethyl group contribute to the enhanced potency of these compounds against various pests.

| Agrochemical Product | Active Ingredient | Application |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide for grass control |

| New TFMP-containing products | Various derivatives | Broad-spectrum pest control |

Pharmaceutical Applications

This compound has also been explored for its potential in pharmaceutical applications, particularly as a scaffold for drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of trifluoromethylpyridine derivatives. For instance, novel compounds synthesized from this scaffold have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . This suggests that derivatives of this compound could serve as promising candidates for further development in cancer therapeutics.

| Cancer Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

Antifungal and Insecticidal Properties

In addition to anticancer activity, the compound has demonstrated antifungal and insecticidal properties. A study evaluated various trifluoromethyl pyrimidine derivatives for their antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, reporting inhibition rates comparable to established fungicides . This positions this compound as a potential candidate for agricultural fungicides.

Material Science Applications

The unique chemical structure of this compound makes it suitable for applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance properties.

Synthesis of Advanced Materials

Research indicates that trifluoromethylpyridines can be utilized as intermediates in synthesizing advanced materials with enhanced stability and performance characteristics . The incorporation of such compounds can lead to materials that withstand extreme environmental conditions, making them ideal for use in aerospace and automotive industries.

Case Study 1: Development of Novel Agrochemicals

A recent study focused on synthesizing a series of novel trifluoromethyl pyridine derivatives aimed at improving crop yield through effective pest management. The results indicated that these new compounds exhibited significantly higher efficacy compared to traditional pesticides, leading to reduced application rates while maintaining pest control efficiency .

Case Study 2: Anticancer Drug Development

In another notable study, researchers synthesized several derivatives based on this compound and evaluated their anticancer activities across multiple cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

- N,N-Dimethyl-3-(trifluoromethyl)pyridine-2-carboxamide

- N,N-Dimethyl-4-(trifluoromethyl)pyridine-2-carboxamide

- N,N-Dimethyl-6-(trifluoromethyl)pyridine-2-carboxamide

Uniqueness: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. The 5-position substitution provides distinct steric and electronic properties compared to other positional isomers .

Biological Activity

N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antichlamydial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and a dimethylamide moiety. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable pharmacophore in drug design.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, as indicated by the IC50 values in different assays.

| Cell Line | IC50 (µM) |

|---|---|

| PACA2 | 44.4 |

| HCT116 | 17.8 |

| HePG2 | 12.4 |

| HOS | 17.6 |

| Doxorubicin | 52.1 |

These results suggest that the compound is particularly effective against HCT116 and HePG2 cells, outperforming the standard chemotherapeutic agent Doxorubicin in some cases .

Mechanism of Action: The mechanism by which this compound exerts its anticancer effects involves the down-regulation of critical genes associated with tumor growth, such as PALB2, BRCA1, and BRCA2. Furthermore, it has been shown to affect the expression levels of oncogenes like EGFR and KRAS in specific cancer models .

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This compound demonstrated potent inhibition of bacterial growth without significant toxicity to human cells.

Key Findings:

- The compound exhibited submicromolar inhibition against Sfp-PPTase, an enzyme crucial for bacterial viability.

- It showed selective antibacterial activity against Chlamydia trachomatis, with minimal effects on host cell viability .

3. Antichlamydial Activity

A notable study highlighted the antichlamydial activity of derivatives containing the trifluoromethyl group, including this compound. The presence of this substituent was crucial for enhancing the selectivity and efficacy against Chlamydia without affecting other bacterial strains .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested alongside established chemotherapeutics. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.

Case Study 2: Antibacterial Screening

A series of derivatives were synthesized to evaluate their antibacterial properties against MRSA. Among them, this compound showed superior activity compared to non-fluorinated analogs, confirming the role of the trifluoromethyl group in enhancing antibacterial potency .

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide?

A typical approach involves coupling pyridine-2-carboxylic acid derivatives with dimethylamine, followed by trifluoromethylation at the 5-position. Key steps include:

- Amide Formation : Reacting 5-(trifluoromethyl)pyridine-2-carboxylic acid with dimethylamine using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

- Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃I/CuI) or radical-mediated methods .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., trifluoromethyl at C5, dimethylamide at C2) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95% typical for research-grade material).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₀F₃N₂O: 233.07).

Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines to screen for cytotoxicity (e.g., IC₅₀ values reported in µM range) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) provides precise bond lengths, angles, and torsional parameters. Example refinement metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| Space group | P2₁/c |

| Unit cell (Å, °) | a=8.21, b=12.34, c=15.67, β=105.3 |

| This data confirms the planar pyridine ring and steric effects of the trifluoromethyl group . |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., docking scores ≤ -7.0 kcal/mol suggest strong affinity) .

- QSAR Models : Using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .

Q. How can regioselective trifluoromethylation be optimized in pyridine derivatives?

Q. How should researchers address contradictions in reported bioactivity data?

Q. What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.